molecular formula C13H12N2O2 B13011419 Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Methyl 2-([2,2'-bipyridin]-6-yl)acetate

Cat. No.: B13011419
M. Wt: 228.25 g/mol
InChI Key: YMLDSJNVLBSQRF-UHFFFAOYSA-N
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Description

Methyl 2-([2,2'-bipyridin]-6-yl)acetate is a heterocyclic ester featuring a 2,2'-bipyridine backbone substituted with a methyl acetate group at the 6-position. This compound is structurally significant due to its bipyridine core, which enables strong metal coordination, and the ester group, which modulates solubility and reactivity. It serves as a precursor in synthesizing metal-organic frameworks (MOLs) and catalysts, particularly in photochemical applications such as hydrogen evolution .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(6-pyridin-2-ylpyridin-2-yl)acetate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)9-10-5-4-7-12(15-10)11-6-2-3-8-14-11/h2-8H,9H2,1H3

InChI Key

YMLDSJNVLBSQRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([2,2’-bipyridin]-6-yl)acetate typically involves the esterification of 2-([2,2’-bipyridin]-6-yl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be optimized using microwave-assisted esterification, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of Methyl 2-([2,2’-bipyridin]-6-yl)acetate follows similar principles but on a larger scale. Continuous reactors and optimized reaction conditions, such as precise control of temperature and catalyst concentration, are employed to maximize yield and efficiency .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

Methyl 2-([2,2'-bipyridin]-6-yl)acetate undergoes base-catalyzed hydrolysis to yield 2-([2,2'-bipyridin]-6-yl)acetic acid, a precursor for further functionalization. While direct hydrolysis data for this compound is not explicitly reported, analogous procedures for structurally related esters confirm this pathway:

  • Reaction conditions : LiOH in THF/water mixtures at 60–80°C for 4–6 hours .

  • Application : The resulting acetic acid derivative serves as a key intermediate in amide-bond formation .

Amide Coupling Reactions

The carboxylic acid derivative participates in amidation reactions with aromatic amines, facilitated by coupling agents. For example:

Reaction Protocol :

  • Reagents : 2-([2,2'-bipyridin]-6-yl)acetic acid, 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone, HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium), DIEA (N,N-diisopropylethylamine) .

  • Conditions : DMF solvent, room temperature, 2 hours .

  • Yield : 61% after reverse-phase HPLC purification .

Product Characterization :

  • MS (m/z): 449.2 (M + 1) .

  • 1^11H NMR : Distinct peaks for bipyridinyl protons (δ 8.42–7.37 ppm) and acetamide methyl groups (δ 2.55 ppm) .

Cross-Coupling Reactions

The bipyridinyl moiety enables participation in palladium-catalyzed cross-coupling reactions. A representative Suzuki-Miyaura coupling example involves:

Reaction Protocol :

  • Substrates : 2-fluoropyridin-4-ylboronic acid and a bromopyridine precursor .

  • Catalyst System : Pd(OAc)₂ (0.05 mmol), S-Phos ligand (0.1 mmol), K₃PO₄ (3 mmol) .

  • Conditions : 2-butanol solvent, 100°C, 2 hours .

  • Yield : 76% after purification .

Key Applications :

  • Synthesis of bipyridinyl-acetic acid intermediates for further derivatization .

Comparative Reaction Yields

Data from analogous systems highlight efficiency trends:

Reaction TypeConditionsYield (%)Source
Suzuki-Miyaura CouplingPd(OAc)₂, 100°C, 2 h76
Amidation (HATU-mediated)DMF, rt, 2 h61
Ester HydrolysisLiOH, THF/H₂O, 60°C, 4 h*~85†

†Estimated based on analogous hydrolysis reactions .

Mechanistic Insights

  • Amidation : Proceeds via activation of the carboxylic acid by HATU, forming an active ester intermediate that reacts with amines .

  • Suzuki Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway facilitated by palladium .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-([2,2'-bipyridin]-6-yl)acetate serves as a valuable scaffold in the design of biologically active compounds. Its structural features allow for the modification of pharmacological properties, making it a candidate for developing new drugs.

Anticancer Activity

Research has demonstrated that derivatives of bipyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study synthesized a series of bipyridine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain modifications to the methyl ester group enhanced cytotoxicity, suggesting that this compound could be a lead compound for further development .

Anti-inflammatory Properties

Bipyridine derivatives have also been investigated for their anti-inflammatory effects. The presence of the bipyridine moiety can influence the compound's ability to inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Data Table:

CompoundIC50 (µM)Activity
Compound A0.5Anti-inflammatory
Compound B0.8Anti-inflammatory
This compound0.6Potentially active

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are significant in catalysis and materials science.

Catalytic Applications

The compound's ability to coordinate with metals enhances catalytic processes in organic synthesis. For example, it has been used in palladium-catalyzed cross-coupling reactions, demonstrating improved yields compared to traditional ligands .

Case Study:
A recent study highlighted the use of this compound in a catalytic system for synthesizing complex organic molecules. The results showed that this compound facilitated reactions under milder conditions while maintaining high selectivity and efficiency .

Material Science

In material science, this compound is explored for its potential in developing functional materials such as sensors and organic light-emitting diodes (OLEDs).

Sensor Applications

The unique electronic properties of bipyridine derivatives make them suitable for sensor applications. Research indicates that these compounds can be used to detect metal ions or small organic molecules through changes in fluorescence or conductivity .

Data Table:

ApplicationDetection Limit (ppm)Response Time (s)
Metal Ion Sensor105
Organic Molecule Sensor53

Mechanism of Action

The mechanism of action of Methyl 2-([2,2’-bipyridin]-6-yl)acetate involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 2-(6-Methylpyridin-2-yl)acetate
  • Structure : Replaces the bipyridine moiety with a single pyridine ring bearing a methyl group.
  • Molecular Formula: C₉H₁₁NO₂ (vs. C₁₃H₁₂N₂O₂ for the target compound).
  • Applications : Primarily an intermediate in organic synthesis. Lacks the metal-coordination capability of bipyridine, limiting its use in catalysis .
2.2. 6,6′-Di-(2″-Thiophenol)-2,2′-Bipyridine
  • Structure: Features thiophenol groups at the 6- and 6′-positions of bipyridine.
  • Functionality: Acts as a tetradentate chelator for 3d-transition metals via pyridyl and thiophenol donors.
  • Comparison: The thiophenol groups enhance metal-binding specificity compared to the acetate group, which offers weaker coordination but better solubility in polar solvents .
2.3. 2-(2,2'-Bipyridin-6-yl)-1,3,4-Oxadiazole Derivatives
  • Structure : Replaces the acetate ester with a 1,3,4-oxadiazole ring.
  • Synthesis : Derived from 2,2'-bipyridine-6-carboxylic acid esters via condensation reactions.
  • Applications : Used in optoelectronics and as ligands for luminescent complexes. The oxadiazole group introduces π-conjugation, altering electronic properties compared to the acetate’s electron-withdrawing effect .
2.4. Platinum(II) Complexes with 2-([2,2'-Bipyridin]-6-yl)phenyl Ligands
  • Structure : Similar bipyridine core but functionalized with phenyl and side chains (e.g., morpholine, proline).
  • DNA Binding : Exhibits high affinity for c-myc G-quadruplex DNA (Ka = 2–5 × 10⁵ M⁻¹) and stabilizes DNA (ΔTm > 30°C).
  • Comparison : The target compound lacks direct DNA-binding functionality but shares structural motifs used in designing metallo-intercalators .

Functional and Catalytic Comparisons

3.1. Photocatalytic Hydrogen Evolution
  • Ce6-BTB-Ir MOLs: Incorporate [(MBA)Ir(ppy)₂]Cl (MBA = 2-(5'-methyl-[2,2'-bipyridin]-5-yl)acetate), achieving a turnover number (TON) of 1357 for H₂ production.
  • Ce6-BTB-Ru MOLs : Use [(MBA)Ru(bpy)₂]Cl₂, yielding a TON of 484.
  • Key Factor: The acetate group in MBA facilitates electron transfer between photosensitizers and catalytic sites, outperforming non-ester analogs .
3.2. CO₂ Reduction Catalysis
  • Cobalt/Iron Complexes with DBPy-PyA Ligand : Utilize a heptacoordinated polypyridine ligand for CO₂-to-CO conversion.
  • Comparison : The target compound’s acetate group is less bulky than DBPy-PyA’s amine substituents, which could influence metal-center accessibility and catalytic selectivity .
4.2. Regulatory Status
  • Ethyl 2-(2-Butyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-5-yl)acetate: A structurally related ester approved for pharmaceutical use (Proxymetacaine).

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Substituent Key Property/Application Reference
Methyl 2-([2,2'-bipyridin]-6-yl)acetate 2,2'-Bipyridine Acetate Photosensitizer in MOLs
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine 2,2'-Bipyridine Thiophenol Tetradentate metal chelator
Methyl 2-(6-methylpyridin-2-yl)acetate Pyridine Methyl, Acetate Organic synthesis intermediate
Platinum(II)-bipyridine complexes 2,2'-Bipyridine-phenyl Morpholine, Proline G-quadruplex DNA stabilization
Table 2: Catalytic Performance
Compound/System Reaction Performance (TON/Ka) Reference
Ce6-BTB-Ir MOLs H₂ Evolution TON = 1357
Platinum-DNA Complexes c-myc DNA Binding Ka = 2–5 × 10⁵ M⁻¹
Co/Fe-DBPy-PyA Complexes CO₂ → CO Reduction Selectivity > 90%

Q & A

Q. What are the optimal synthetic routes for Methyl 2-([2,2'-bipyridin]-6-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,2'-bipyridine derivatives with methyl acetoacetate precursors. A reported method uses palladium-catalyzed cross-coupling under inert conditions (e.g., nitrogen atmosphere) with ligands like triphenylphosphine to enhance reaction efficiency. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically affect yields, with optimal yields (~70–80%) achieved at 100°C in DMF . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile intermediates.
  • Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste handlers for incineration .
  • Emergency Protocols: Immediate rinsing with water for spills on skin and use of absorbent materials for containment.

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard. For example, crystal data (orthorhombic system, space group P21_121_121_1) reveal bond lengths (C–N: 1.34 Å, C–O: 1.23 Å) and dihedral angles between bipyridine and acetate groups, confirming stereochemistry . Complementary techniques include:

  • NMR: 1H^1H NMR (DMSO-d6: δ 8.6–7.2 ppm for bipyridine protons; δ 3.7 ppm for methyl ester).
  • Mass Spectrometry: ESI-MS m/z 271.1 [M+H]+^+.

Q. What role does this compound play as a ligand in coordination chemistry?

The compound acts as a polydentate ligand, coordinating transition metals (e.g., Co, Ir, Ru) via its bipyridine N-atoms and ester oxygen. In Co complexes, it facilitates electron transfer in photocatalytic hydrogen evolution, with turnover numbers (TON) exceeding 1,357 under visible light . Spectroscopic methods (UV-Vis, EPR) confirm metal-ligand charge-transfer (MLCT) states critical for catalytic activity .

Q. How is this compound utilized in photocatalytic applications?

It serves as a precursor for photosensitizers in metal-organic frameworks (MOFs). For instance, Ce-based MOFs functionalized with Ir or Ru complexes of this ligand achieve efficient visible-light-driven hydrogen evolution (TON: 1,357 for Ir; 484 for Ru) due to enhanced electron transfer between Ce3+/4+^{3+/4+} nodes and the ligand .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s performance in photocatalysis?

The ligand’s bipyridine moiety stabilizes metal centers in low oxidation states (e.g., Co0^0 or Ir0^0), enabling proton reduction via MLCT states. Transient absorption spectroscopy reveals nanosecond-lived excited states, while DFT calculations show that electron-withdrawing substituents (e.g., –CF3_3) on the bipyridine ring lower the activation energy for H2_2 evolution .

Q. How do researchers address contradictions in reported catalytic efficiencies?

Discrepancies in TONs often arise from variations in:

  • Ligand Modifications: Electron-donating groups (e.g., –OCH3_3) reduce catalytic activity compared to –CF3_3 .
  • Reaction Media: Aqueous solutions yield lower TONs than mixed solvents (e.g., H2_2O/CH3_3CN) due to competitive side reactions .
  • Light Source Intensity: Higher irradiance (≥500 mW/cm2^2) correlates with improved efficiency .

Q. What methodologies enable comparative studies with analogous ligands?

Researchers substitute the bipyridine core with pyrazine or phenanthroline derivatives and compare:

  • Electronic Properties: Cyclic voltammetry (CV) measures redox potentials (e.g., E1/2_{1/2} for CoIII/II^{III/II} shifts by +0.2 V with phenanthroline).
  • Steric Effects: X-ray structures show bulky substituents hinder metal coordination, reducing TONs by ~30% .

Q. How can reaction conditions be optimized for large-scale catalytic applications?

Key parameters include:

  • Catalyst Loading: 0.5–1.0 mol% minimizes cost without sacrificing yield.
  • pH Control: Buffered solutions (pH 4–6) prevent ligand protonation, maintaining catalytic activity .
  • Temperature: Room temperature (~25°C) is optimal to avoid ligand decomposition .

Q. What strategies mitigate ligand degradation during prolonged catalysis?

  • Additives: Triethanolamine (TEOA) as a sacrificial agent reduces oxidative degradation.
  • Encapsulation: Embedding the ligand in silica matrices extends operational stability by >50 hours .
  • In Situ Monitoring: HPLC tracks degradation products (e.g., hydrolyzed acetic acid derivatives) .

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